Guanosine diphosphopyridoxal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

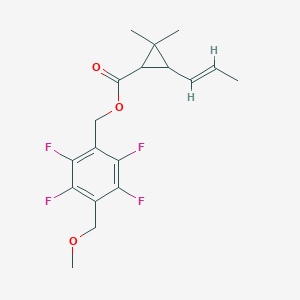

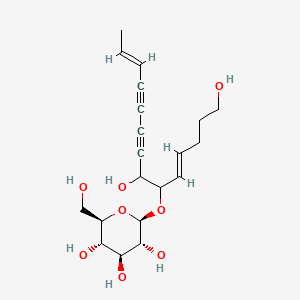

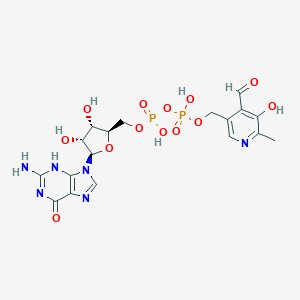

Guanosine diphosphopyridoxal (GDP-PL) is a nucleotide-derived cofactor analog that combines a guanosine diphosphate (GDP) moiety with pyridoxal 5'-phosphate (PLP), a bioactive form of vitamin B5. Its molecular formula is C₁₈H₂₂N₆O₁₃P₂, with a molecular weight of 592.347 g/mol and a density of 2.14 g/cm³ . The compound features a guanosine nucleoside linked via a diphosphate bridge to pyridoxal, a structure that enables interactions with enzymes requiring nucleotide or PLP cofactors.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing guanosine diphosphopyridoxal and characterizing its purity?

this compound is synthesized by chemically linking pyridoxal phosphate to adenosine diphosphate (ADP) via a pyrophosphate bond. Key steps include:

- Chemical coupling : Use of reactive intermediates (e.g., carbodiimides) to activate phosphate groups for bond formation .

- Purification : Affinity chromatography (e.g., Blue Toyopearl) to isolate the compound based on NADH-binding specificity .

- Purity assessment : UV-Vis spectroscopy (absorbance at 325–390 nm for pyridoxal derivatives) and stoichiometric analysis of borohydride-reduced adducts .

Q. How can researchers confirm the specificity of this compound for lysine residues in enzyme active sites?

Methodological approaches include:

- Kinetic inactivation assays : Incubate the enzyme (e.g., lactate dehydrogenase) with this compound and measure activity loss over time. NADH should protect the enzyme if the modification targets the active site .

- Stoichiometric binding analysis : Compare molar ratios of reagent-bound enzyme subunits to residual activity. A 1:1 ratio confirms site-specific modification .

- Competitive inhibition : Use pyridoxal phosphate as a control; this compound should show higher specificity due to its extended ADP moiety .

Q. What spectroscopic techniques are optimal for tracking this compound-enzyme interactions?

- Fluorescence spectroscopy : Monitor changes in pyridoxal’s intrinsic fluorescence (excitation 325 nm, emission 390 nm) upon binding to lysine residues .

- Circular dichroism (CD) : Detect conformational shifts in the enzyme’s secondary structure post-modification .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in enzyme inactivation data caused by this compound?

Contradictions may arise due to variable reagent binding or enzyme isoforms. Strategies include:

- Heterogeneity analysis : Use affinity chromatography (Blue Toyopearl) to separate enzyme species with distinct modification levels and compare their NADH-binding affinities and activities .

- Cross-validation : Pair kinetic inactivation data with structural techniques (e.g., X-ray crystallography) to map modification sites .

- Statistical rigor : Replicate experiments ≥3 times and apply ANOVA to assess significance of inactivation differences .

Q. What methodologies are recommended for analyzing conflicting data on this compound’s role in cellular signaling pathways?

- Comparative literature review : Align findings with prior studies on related compounds (e.g., adenosine diphosphopyridoxal) to identify conserved mechanisms .

- Dose-response assays : Test varying concentrations of this compound to distinguish specific effects from off-target interactions .

- Pathway inhibition : Use GTP cyclohydrolase inhibitors to isolate this compound’s contribution to pteridine synthesis .

Q. How can researchers optimize experimental designs to assess this compound’s neuroprotective effects in vitro?

- Cell viability assays : Combine Hoechst/propidium iodide staining with fluorescence microscopy to quantify serum deprivation-induced apoptosis in neuronal PC12 cells .

- Control groups : Include untreated cells and cells treated with non-phosphorylated guanosine to isolate the ADP-pyridoxal moiety’s role .

- Time-course studies : Measure neuroprotection at 6, 12, and 24 hours to capture dynamic effects .

Q. Methodological Frameworks for Data Interpretation

Q. What criteria should guide the statistical analysis of this compound modification studies?

- Data normalization : Express enzyme activity as a percentage of untreated controls to account for batch variability .

- Outlier detection : Use Grubbs’ test to exclude anomalous data points in inactivation assays .

- Meta-analysis : Pool data from multiple studies to calculate weighted mean inactivation rates and confidence intervals .

Q. How can researchers align their findings with existing literature while addressing gaps in this compound research?

- Gap analysis : Use tools like PICO (Population, Intervention, Comparison, Outcome) to identify understudied areas (e.g., tissue-specific effects) .

- Cross-disciplinary synthesis : Incorporate insights from nucleotide metabolism and enzyme kinetics studies to propose novel hypotheses .

Q. Tables for Key Experimental Parameters

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

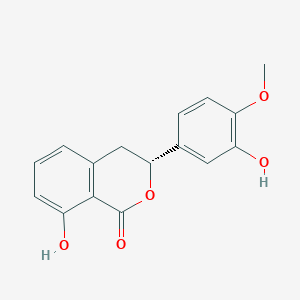

Pyridoxal 5'-Phosphate (PLP)

PLP (C₈H₁₀NO₆P, MW 247.14 g/mol) is the active form of vitamin B6 and a cofactor for enzymes involved in transamination, decarboxylation, and racemization reactions . Unlike GDP-PL, PLP lacks a nucleotide component, which limits its ability to interact with nucleotide-binding enzyme domains. However, both compounds share the pyridoxal group, enabling covalent modification of lysine residues in enzyme active sites. Studies on lactate dehydrogenase (LDH) show that PLP modifies multiple lysyl residues non-specifically, whereas nucleotide-linked analogs like GDP-PL exhibit higher specificity .

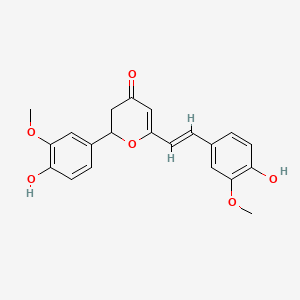

Adenosine Diphosphopyridoxal (ADP-PL)

ADP-PL replaces GDP-PL’s guanosine with adenosine. In rabbit muscle LDH, ADP-PL inactivated 64% of enzymatic activity at 1 mM, compared to 51% and 34% for triphospho- and tetraphospho-pyridoxal analogs, respectively . This suggests that diphosphate-linked pyridoxal derivatives are more potent enzyme modifiers than their tri- or tetraphosphate counterparts. NADH fully protected LDH from ADP-PL inactivation, indicating that ADP-PL targets the NADH-binding site . GDP-PL’s guanosine moiety may similarly interact with guanine-specific nucleotide pockets in enzymes like purine biosynthesis regulators.

5-Deoxypyridoxal and Fluorinated Analogs

5-Deoxypyridoxal (lacking the 5'-hydroxyl group) and 6-fluoro-5'-deoxypyridoxal (6-FDPL) are PLP analogs used to study cofactor-dependent enzymes. These modifications alter enzymatic activity; for example, 6-FDPL-reconstituted glycogen phosphorylase showed reduced catalytic efficiency compared to PLP . Unlike GDP-PL, these analogs lack nucleotide components but highlight how pyridoxal modifications influence cofactor-enzyme interactions.

Guanosine Derivatives in Purine Metabolism

Guanosine monophosphate (GMP) and inosine monophosphate (IMP) are purine biosynthesis intermediates. IMP dehydrogenase (IMPDH) and GMP reductase (GMPR) regulate their interconversion . Phosphorylated guanosine derivatives, such as GDP-PL, may inhibit these enzymes, analogous to how guanosine phosphorylated derivatives block de novo purine synthesis, leading to adenine starvation .

Key Research Findings and Mechanistic Insights

Enzyme Inactivation and Specificity

- LDH Modification : ADP-PL and GDP-PL analogs inactivate LDH by targeting lysyl residues in the NADH-binding site. The diphosphate bridge enhances specificity compared to PLP .

- Purine Pathway Inhibition: Phosphorylated guanosine derivatives disrupt purine biosynthesis, suggesting GDP-PL could act as a feedback inhibitor of IMPDH or GMPR .

Structural Determinants of Activity

- Nucleotide vs. Pyridoxal Dominance: The guanosine diphosphate in GDP-PL likely directs it to nucleotide-binding enzymes, while the pyridoxal group facilitates covalent active-site modifications.

- Phosphate Chain Length : Diphosphate-linked pyridoxal derivatives (e.g., ADP-PL, GDP-PL) show higher enzymatic inactivation efficiency than tri- or tetraphosphate variants .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Enzymatic Effects of Pyridoxal Derivatives

Properties

CAS No. |

117643-62-6 |

|---|---|

Molecular Formula |

C18H22N6O13P2 |

Molecular Weight |

592.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

InChI Key |

JMKGOAIKKDLOTO-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Synonyms |

guanosine diphosphopyridoxal |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.